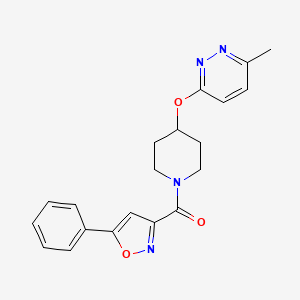
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is a small molecule that is capable of modulating various biochemical pathways, making it an attractive target for researchers in various fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone' involves the reaction of 6-methylpyridazine with piperidine, followed by the reaction of the resulting product with 5-phenylisoxazole and then with methanone.
Starting Materials
6-methylpyridazine, piperidine, 5-phenylisoxazole, methanone
Reaction
Step 1: 6-methylpyridazine is reacted with piperidine to form (6-methylpyridazin-3-yl)piperidine., Step 2: (6-methylpyridazin-3-yl)piperidine is then reacted with 5-phenylisoxazole to form (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone.
Wirkmechanismus
The mechanism of action of (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that the compound may modulate various biochemical pathways by interacting with specific receptors or enzymes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemische Und Physiologische Effekte
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: The compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of certain enzymes involved in cancer cell growth.
2. Modulation of neurotransmitter activity: The compound has been shown to modulate the activity of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
3. Vasodilatory effects: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Small molecule size: The compound is a small molecule, which makes it easy to synthesize and manipulate in the lab.
2. Modulation of various biochemical pathways: The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields.
3. In vitro and in vivo studies: The compound has been shown to have activity in both in vitro and in vivo studies, which may make it useful in the development of new therapies.
Limitations:
1. Limited understanding of mechanism of action: The mechanism of action of the compound is not fully understood, which may limit its potential applications.
2. Limited availability: The compound may be difficult to synthesize in large quantities, which may limit its use in certain experiments.
3. Lack of clinical trials: The compound has not yet been tested in clinical trials, which may limit its potential for therapeutic use.
Zukünftige Richtungen
There are several future directions for research on (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. Some of these include:
1. Further studies on mechanism of action: More research is needed to fully understand the mechanism of action of the compound.
2. Development of new therapies: The compound may have potential applications in the development of new therapies for cancer, neurological disorders, and cardiovascular diseases.
3. Optimization of synthesis method: The synthesis method of the compound may be optimized to improve yield and scalability.
4. Clinical trials: The compound should be tested in clinical trials to determine its safety and efficacy for therapeutic use.
Conclusion:
In conclusion, (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic molecule that has potential applications in scientific research. The compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Further research is needed to fully understand the mechanism of action of the compound and to develop new therapies based on its activity.
Wissenschaftliche Forschungsanwendungen
The compound (4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biochemical pathways, making it an attractive target for researchers in various fields. Some of the potential applications of this compound in scientific research include:
1. Cancer Research: The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may be useful in the development of new cancer therapies.
2. Neurological Disorders: The compound has been shown to modulate the activity of neurotransmitters in the brain. It has been suggested that this compound may be useful in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: The compound has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases such as hypertension and heart failure.
Eigenschaften
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-7-8-19(22-21-14)26-16-9-11-24(12-10-16)20(25)17-13-18(27-23-17)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZQTCXGJAEQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

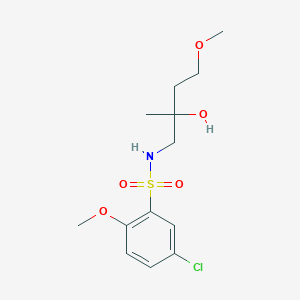
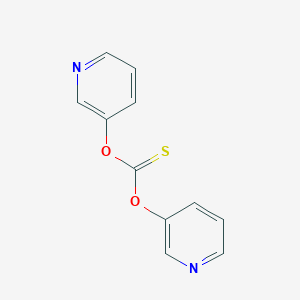
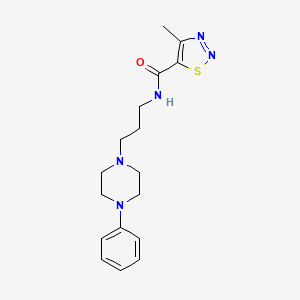
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2624458.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)
![3-[[4-Methyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2624462.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2624464.png)
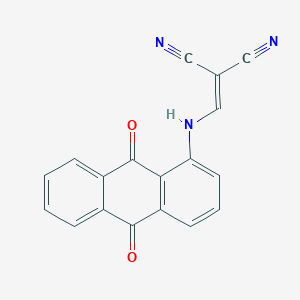
![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)
![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)
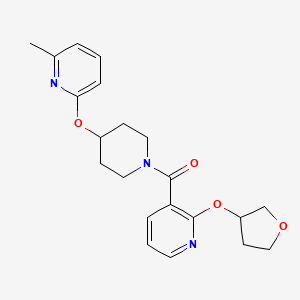
![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)
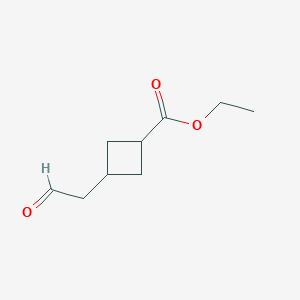
![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)